molecular formula C20H18N2O3 B11078531 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide

1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide

Cat. No.: B11078531
M. Wt: 334.4 g/mol
InChI Key: YNHMOFQAFZLZCS-UHFFFAOYSA-N
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Description

1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide is an organic compound that features a piperidine ring attached to an anthracene derivative

Preparation Methods

The synthesis of 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with piperidine-3-carboxylic acid. The reaction is facilitated by a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s quinone moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer activities. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide can be compared to other anthracene derivatives and piperidine-containing compounds. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-(9,10-dioxoanthracen-1-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c21-20(25)12-5-4-10-22(11-12)16-9-3-8-15-17(16)19(24)14-7-2-1-6-13(14)18(15)23/h1-3,6-9,12H,4-5,10-11H2,(H2,21,25)

InChI Key

YNHMOFQAFZLZCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)N

Origin of Product

United States

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